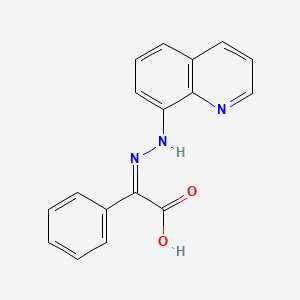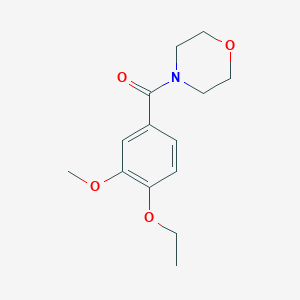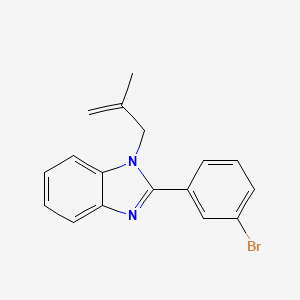
3,4-dimethoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-methylphenyl)benzamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound has gained popularity in recent years due to its potent psychoactive effects, which are similar to those of LSD and other hallucinogenic drugs.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(2-methylphenyl)benzamide involves the activation of the 5-HT2A receptor, which leads to an increase in the release of serotonin in the brain. This results in altered perception, mood, and cognition. The compound also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its effects on behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethoxy-N-(2-methylphenyl)benzamide include altered perception, mood, and cognition. Users may experience vivid hallucinations, changes in sensory perception, and altered sense of time. The compound has also been found to increase heart rate and blood pressure, which may pose a risk to individuals with cardiovascular problems.
実験室実験の利点と制限
One advantage of using 3,4-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is its high potency, which allows for the study of its effects at lower doses. However, its high potency also poses a risk for toxicity and overdose, which may limit its use in certain experiments. Additionally, the compound is not well-studied in humans and its long-term effects are not well-understood.
将来の方向性
Future research on 3,4-dimethoxy-N-(2-methylphenyl)benzamide should focus on its effects on neural circuits and behavior. Studies should also investigate the potential therapeutic uses of the compound, such as in the treatment of depression and anxiety. Additionally, more research is needed to understand the long-term effects of the drug and its potential for addiction and abuse.
Conclusion
In conclusion, 3,4-dimethoxy-N-(2-methylphenyl)benzamide, or 3,4-dimethoxy-N-(2-methylphenyl)benzamide, is a synthetic psychedelic drug that has gained popularity in recent years due to its potent psychoactive effects. The compound has been used in scientific research to study its effects on the central nervous system, and has been found to have high affinity for the 5-HT2A receptor. Its mechanism of action involves the activation of this receptor, which leads to altered perception, mood, and cognition. While the compound has advantages for lab experiments, its high potency and potential for toxicity and overdose pose limitations. Future research should focus on understanding the long-term effects of the drug and its potential therapeutic uses.
合成法
The synthesis of 3,4-dimethoxy-N-(2-methylphenyl)benzamide involves the reaction of 2C-I with 2-methylbenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime, which is then reduced with lithium aluminum hydride to obtain the final product, 3,4-dimethoxy-N-(2-methylphenyl)benzamide.
科学的研究の応用
3,4-dimethoxy-N-(2-methylphenyl)benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to have high affinity for the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other hallucinogenic drugs such as LSD and psilocybin. Research has shown that 3,4-dimethoxy-N-(2-methylphenyl)benzamide has a similar mechanism of action to these drugs, but with greater potency.
特性
IUPAC Name |
3,4-dimethoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)17-16(18)12-8-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIWRFGJIXRTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971893 |
Source


|
| Record name | 3,4-Dimethoxy-N-(2-methylphenyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-methylphenyl)benzamide | |
CAS RN |
5648-32-8 |
Source


|
| Record name | 3,4-Dimethoxy-N-(2-methylphenyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)

![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)


![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
